molecular formula C11H19N3 B1491308 2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine CAS No. 2090611-05-3

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

Cat. No. B1491308
CAS RN: 2090611-05-3
M. Wt: 193.29 g/mol
InChI Key: AVILMUMKQJDTAG-UHFFFAOYSA-N
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Description

“2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine” is a chemical compound that is used in scientific research . It has a unique structure that allows for a wide range of applications, from drug discovery to materials.


Synthesis Analysis

The synthesis of indazoles, including “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine” contains a total of 34 bonds; 15 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine” include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .

properties

IUPAC Name

2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-2-14-11(7-8-12)9-5-3-4-6-10(9)13-14/h2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILMUMKQJDTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 2
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 3
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 4
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 5
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 6
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

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